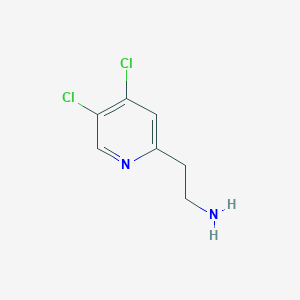
2-(4,5-Dichloropyridin-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dichloropyridin-2-YL)ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms attached to the pyridine ring and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichloropyridin-2-YL)ethanamine typically involves the chlorination of pyridine derivatives followed by the introduction of the ethanamine group. One common method involves the reaction of 2-aminopyridine with chlorinating agents to produce 2-amino-3,5-dichloropyridine. This intermediate is then subjected to further reactions to introduce the ethanamine group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes followed by amination reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dichloropyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxides, and reduced forms of the original compound. These products have diverse applications in different fields of research.
Scientific Research Applications
2-(4,5-Dichloropyridin-2-YL)ethanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4,5-Dichloropyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4,5-Dichloropyridin-2-YL)ethanamine include:
- N-Ethyl-2-(pyridin-4-yl)ethanamine
- 2-(2-Pyridyl)ethylamine
- (2R)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine
Uniqueness
What sets this compound apart from these similar compounds is the presence of two chlorine atoms on the pyridine ring, which imparts unique chemical properties and reactivity. This structural feature makes it particularly useful in specific synthetic applications and research contexts.
Biological Activity
2-(4,5-Dichloropyridin-2-YL)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorinated pyridine ring, which is pivotal in modulating its biological activity. The presence of chlorine atoms at the 4 and 5 positions enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can lead to the modulation of various biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Interaction : It can interact with neurotransmitter receptors, potentially influencing neurological functions.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Effects : Preliminary data suggest that it may inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Action : The compound has been shown to reduce inflammatory responses in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that this compound inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µM. This suggests its potential as a lead compound for antibiotic development.
-
Anticancer Activity :
- In vitro assays revealed that the compound induced apoptosis in breast cancer cells (MCF-7) with an IC50 of 20 µM. Mechanistic studies indicated activation of caspase pathways.
-
Anti-inflammatory Effects :
- In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6) by approximately 30%.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-(3,5-Dichloro-pyridin-2-YL)ethanamine | Similar dichlorinated structure | Antimicrobial and antifibrotic properties |
| 1-(3,6-Dichloropyridin-2-YL)ethanamine | Different chlorine positioning | Variable reactivity; potential anticancer effects |
Properties
Molecular Formula |
C7H8Cl2N2 |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
2-(4,5-dichloropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c8-6-3-5(1-2-10)11-4-7(6)9/h3-4H,1-2,10H2 |
InChI Key |
XQFDCRSLGXDVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















